sorbic acid
説明
Structure
3D Structure
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
hexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8) |
InChIキー |
WSWCOQWTEOXDQX-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC(=O)O |
製品の起源 |
United States |
準備方法
sorbic acid can be synthesized through various methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional route involves the reaction of malonic acid with crotonaldehyde.
Nickel-Catalyzed Reaction: Another method involves a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide.
Industrial Production: The commercial production of hexa-2,4-dienoic acid typically involves the reaction of crotonaldehyde with ketene.
化学反応の分析
sorbic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different saturated compounds.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation and hydrogen gas for reduction.
科学的研究の応用
Food Preservation
Antimicrobial Properties
Sorbic acid is primarily used as a food preservative due to its ability to inhibit the growth of molds, yeasts, and some bacteria. Its effectiveness is influenced by pH levels, with optimal activity observed in acidic conditions. The compound is often used in concentrations ranging from 0.05% to 0.1% in various food products.
Case Study: Turkish White Cheese
A study investigated the effects of sorbic acid and potassium sorbate on the microbiological and chemical properties of Turkish white cheese during ripening. The addition of these preservatives significantly reduced the counts of total aerobic mesophilic bacteria and yeast-mold counts over a 90-day period. The study demonstrated that higher concentrations (300 ppm to 700 ppm) were effective in maintaining the quality of cheese throughout storage .
| Parameter | Control (ppm) | 300 ppm Sorbic Acid | 500 ppm Sorbic Acid | 700 ppm Sorbic Acid |
|---|---|---|---|---|
| Total Aerobic Bacteria | High | Moderate | Low | Very Low |
| Yeast-Mold Count | High | Moderate | Low | Very Low |
Dairy Products
Storage Quality Enhancement
Sorbic acid is also utilized to enhance the storage quality of dairy products such as Kaladhi (a type of cheese). Research showed that treating Kaladhi with sorbic acid at concentrations of 0.1% to 0.3% significantly slowed down the increase of titratable acidity compared to control samples, indicating better preservation of quality during storage .
| Storage Day | Control Acidity (%) | 0.1% Sorbic Acid (%) | 0.2% Sorbic Acid (%) | 0.3% Sorbic Acid (%) |
|---|---|---|---|---|
| Day 0 | 0.50 | 0.50 | 0.50 | 0.50 |
| Day 14 | 0.80 | 0.70 | 0.65 | 0.60 |
| Day 28 | 1.00 | 0.85 | 0.75 | 0.70 |
Pharmaceutical Applications
Antimicrobial Agent
In the pharmaceutical industry, sorbic acid serves as an antimicrobial agent in various formulations, enhancing product stability and shelf life. Its biocompatibility makes it suitable for use in topical preparations and oral medications.
Comparative Biocompatibility Study
A study comparing the biocompatibility of sorbic acid with its esters revealed that while sorbic acid demonstrated effective antimicrobial properties, its esters (such as isopropyl sorbate) exhibited superior antimicrobial activity against pathogens like Candida albicans and Escherichia coli. The study highlighted the potential for sorbate esters to extend the antimicrobial spectrum while maintaining safety profiles .
Cosmetic Industry
Sorbic acid is also employed in cosmetic formulations as a preservative due to its ability to prevent microbial growth without adversely affecting product stability or skin compatibility.
作用機序
The antimicrobial action of hexa-2,4-dienoic acid is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately causing cell death. The compound targets various pathways involved in cell membrane integrity and function .
類似化合物との比較
Key Properties and Mechanisms
- Chemical Structure : A conjugated diene carboxylic acid, enabling reactivity with microbial enzymes and membranes .
- Solubility : Low water solubility (0.16 g/100 mL at 20°C), necessitating salt forms (e.g., potassium sorbate) for aqueous applications .
- Unlike classic weak acids (e.g., benzoic acid), sorbic acid may act primarily via membrane disruption rather than cytoplasmic acidification .
Comparison with Similar Compounds
Benzoic Acid (C₇H₆O₂)
- Structure : Aromatic carboxylic acid.
- Efficacy : Effective against yeasts and bacteria at pH < 4.5 (pKa = 4.2) but less potent against molds .
- Applications : Common in acidic beverages and condiments.
- Limitations : Narrower pH range and higher toxicity at elevated doses compared to sorbic acid .
Propionic Acid (C₃H₆O₂)
- Structure : Saturated short-chain fatty acid.
- Efficacy : Primarily antifungal, used in baked goods to inhibit mold .
- Mechanism : Lowers intracellular pH via dissociation, unlike sorbic acid’s membrane-targeted action .
Acetic Acid (C₂H₄O₂)
- Structure : Simplest carboxylic acid.
- Efficacy : Broad-spectrum but requires high concentrations (≥1–3%) for preservation, limiting sensory compatibility .
Citric Acid (C₆H₈O₇) and Ascorbic Acid (C₆H₈O₆)
- Role : Primarily acidulants and antioxidants; weak antimicrobials.
- Contrast : Lack sorbic acid’s targeted preservative action but synergize with preservatives in acidic environments .
Dehydroacetic Acid (C₈H₈O₄)
- Structure : Pyrone derivative.
- Efficacy : Broad-spectrum, heat-stable preservative used in cheeses and baked goods.
- Advantage : More stable at neutral pH than sorbic acid .
Potassium Sorbate (C₆H₇KO₂)
- Derivative : Water-soluble salt of sorbic acid.
- Applications : Preferred in liquid formulations (e.g., wines, syrups) for enhanced solubility .
Data Tables
Table 1: Chemical and Physical Properties
Table 2: Antimicrobial Efficacy
| Organism | Sorbic Acid (MIC) | Benzoic Acid (MIC) | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | 0.75 mM | 1.2 mM | |
| Aspergillus niger | 4.0–7.0 mM | 8.0 mM | |
| Clostridium botulinum | 156 mg/L (undissociated) | N/A |
Research Findings
- Mechanistic Differences : Sorbic acid’s inhibition of S. cerevisiae correlates with membrane disruption rather than cytoplasmic acidification, unlike amphotericin B or classic weak acids .
- Synergistic Effects : Combining sorbic acid with natamycin reduces required concentrations for fungal inhibition in MRS media .
- Resistance Mechanisms : Fungi like A. niger develop resistance via transcription factors (SdrA, WarB), with MICu values varying 4.0–7.0 mM .
- Membrane Interactions: Sorbic acid and decanoic acid both broaden lipid bilayer ³¹P NMR linewidths, indicating headgroup interactions .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying sorbic acid in complex matrices (e.g., food, beverages)?
- Methodology : Use chromatographic techniques such as GC-MS (gas chromatography-mass spectrometry) for volatile matrices or HPLC (high-performance liquid chromatography) for non-volatile samples. For example, GC-MS with capillary columns (e.g., DB-5MS) provides high sensitivity for sorbic acid detection in lactic acid beverages . For regulatory compliance, follow protocols aligned with pharmacopeial standards (e.g., USP, EP) . Validate methods using parameters like linearity (R² > 0.995), LOD (limit of detection < 1 mg/L), and recovery rates (95–105%) .
Q. How do pH and water activity influence sorbic acid’s antimicrobial efficacy in fungal inhibition studies?
- Methodology : Conduct growth kinetic experiments on solid media at controlled pH (e.g., 3.0–6.5) and water activity (e.g., 0.9). Use Baranyi’s predictive model to quantify growth rates of fungi like Penicillium brevicompactum. For instance, at pH 5.0 and 2000 mg/L sorbic acid, growth inhibition is maximized due to the undissociated acid’s membrane permeability . Statistical tools like Cochran tests can identify outliers in interlaboratory studies .
Q. What are the standard protocols for assessing sorbic acid’s acute and chronic toxicity in animal models?
- Methodology : Follow OECD guidelines for acute oral toxicity (e.g., LD50 determination in rats, ~7.4–10 g/kg) and subchronic studies (90-day feeding trials at 1.5–10% dietary inclusion). Monitor organ weight changes (e.g., liver hypertrophy at high doses) and histopathological endpoints. Chronic studies (>2 years) require dose-response modeling to establish NOAEL (no observed adverse effect level), such as 300 mg/kg bw/day for reproductive toxicity .
Advanced Research Questions
Q. How can contradictory data on sorbic acid’s pH-dependent efficacy be resolved in microbial inhibition studies?
- Methodology : Perform comparative experiments using isogenic microbial strains to isolate pH effects. For example, Aspergillus niger exhibits resistance at pH >6.5 due to WarA transcription factor activation, which upregulates detoxification genes (e.g., bphA and ABC transporters) . Pair phenotypic assays (e.g., growth curves) with transcriptomic analysis (RNA-seq) to identify pH-specific regulatory pathways .
Q. What advanced chemometric techniques improve sorbic acid quantification in multicomponent systems (e.g., juices with interferents)?
- Methodology : Implement second-order spectrophotometric data analysis with pH gradient flow injection. Use parallel factor analysis (PARAFAC) or multivariate curve resolution (MCR-ALS) to resolve spectral overlaps (e.g., sorbic vs. benzoic acid). This approach achieves prediction errors <10% without prior separation .
Q. How do membrane interactions explain sorbic acid’s activity in non-acidic conditions?
- Methodology : Apply solid-state NMR to study sorbic acid-phospholipid bilayer interactions. Results show that even dissociated sorbate disrupts membrane hydrophobicity in E. coli at pH 7.0, causing outer membrane damage. Validate findings with electron microscopy .
Data Interpretation and Conflict Resolution
Q. How should researchers address data gaps in sorbic acid’s endocrine disruption potential during safety evaluations?
- Methodology : Apply weight-of-evidence frameworks (e.g., GreenScreen®) to classify hazards despite incomplete data. For example, sorbic acid retains a Benchmark 3 score despite endocrine activity (E) data gaps, as worst-case assumptions (High hazard for E) would only lower it to Benchmark 1 .
Q. What statistical approaches reconcile variability in interlaboratory sorbic acid quantification (e.g., wine analysis)?
- Methodology : Use precision metrics (repeatability = 2.8–9.1 mg/L; reproducibility = 7.6–24.3 mg/L) from collaborative trials (e.g., OIV’s method). Calculate Z-scores to identify systematic errors (|Z| > 3 indicates outliers) .
Tables for Key Data
| Parameter | Value | Source |
|---|---|---|
| Acute Oral LD50 (rats) | 7.4–10 g/kg | |
| Chronic NOAEL (rats) | 300 mg/kg bw/day | |
| GC-MS LOD (lactic beverages) | 0.5 mg/L | |
| Inhibition pH threshold | 5.0 (for Penicillium spp.) |
Methodological Recommendations
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